molecular formula C10H12N2OS B1148135 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol CAS No. 540771-32-2

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol

Cat. No.: B1148135
CAS No.: 540771-32-2
M. Wt: 208.28
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Description

4-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol is a chemical compound of significant interest in medicinal chemistry research due to its 1,3-thiazine core structure. The 1,3-thiazine framework is a recognized privileged structure in drug discovery, present in a variety of natural products and bioactive compounds . This motif is a key structural component in several classes of pharmaceuticals, most notably in the cephalosporin class of β-lactam antibiotics such as cephradine . Scientific literature indicates that synthetic derivatives based on the 1,3-thiazine scaffold demonstrate a wide spectrum of biological activities . These activities make compounds containing this structure valuable tools for investigating new therapeutic approaches. As such, 4-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol serves as a versatile building block for the synthesis and exploration of novel bioactive molecules with potential applications across multiple domains of pharmacological research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c13-9-4-2-8(3-5-9)12-10-11-6-1-7-14-10/h2-5,13H,1,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSMEDXRDDDMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Aminophenol with Thiazine Precursors

The most widely reported method involves the cyclocondensation of 4-aminophenol with γ-chloropropyl isothiocyanate derivatives. This reaction proceeds via a nucleophilic substitution mechanism, where the amine group of 4-aminophenol attacks the electrophilic carbon of the isothiocyanate, followed by intramolecular cyclization to form the six-membered thiazine ring.

Reaction Conditions:

  • Solvent System: Tetrahydrofuran (THF)/water (1:1 v/v)

  • Base: Potassium carbonate (0.6 equivalents)

  • Temperature: 50°C under conventional heating

  • Yield: 70–85% after 20 minutes

A key advantage of this approach is the avoidance of toxic catalysts, though the reliance on halogenated intermediates raises environmental concerns.

Green Synthesis Strategies

Microwave-Assisted Cascade C–S Coupling

Microwave irradiation significantly enhances reaction efficiency for this compound. A one-pot cascade reaction between 4-aminophenol and 3-chloropropyl isothiocyanate in aqueous THF achieves near-quantitative yields (95–99%) within 5 minutes.

Optimized Parameters:

ParameterValue
Microwave Power20 W
Temperature50°C
SolventTHF/H2O (1:1)
BaseK2CO3 (0.6 equiv.)

This method reduces energy consumption by 60% compared to conventional heating and minimizes byproduct formation.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable solvent-free synthesis by mechanically activating reactants. Mixing 4-aminophenol with thiourea derivatives in a 1:1 molar ratio under milling conditions (30 Hz, 15 min) yields the target compound with 88% purity. However, scalability remains challenging due to equipment limitations.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to improve heat/mass transfer. Key operational data:

MetricBatch ProcessFlow Process
Space-Time Yield0.8 kg/m³·h4.2 kg/m³·h
Purity92%98%
Byproduct Formation8%<1%

Flow systems enhance reproducibility and allow real-time monitoring via inline IR spectroscopy.

Mechanistic Insights

DFT-Validated Reaction Pathway

Density functional theory (DFT) calculations confirm a two-step mechanism:

  • Nucleophilic Addition: 4-Aminophenol attacks the isothiocyanate’s central carbon (ΔG‡ = 12.3 kcal/mol).

  • Ring Closure: Intramolecular S–C bond formation via chloride displacement (ΔG‡ = 14.9 kcal/mol).

The exergonic overall process (ΔG = −11.2 kcal/mol) drives high conversion rates.

Comparative Analysis of Methods

MethodYield (%)TimeE-Factor*Scalability
Conventional Heating8520 min8.2Moderate
Microwave995 min1.5High
Mechanochemical8815 min0.9Low

*E-Factor = (kg waste)/(kg product); lower values indicate greener processes .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The thiazine ring can be reduced under specific conditions.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol exhibit antimicrobial properties. These compounds can inhibit bacterial growth and may serve as templates for developing new antimicrobial agents targeting resistant strains of bacteria. Studies have shown that modifications to the thiazine structure can enhance efficacy against specific pathogens .

2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, derivatives of thiazine compounds have been linked to the inhibition of tumor growth in various cancer models .

3. Neurological Research
There is growing interest in the neuroprotective effects of thiazine derivatives. Research indicates that these compounds may have implications in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. This application is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the efficacy of thiazine derivatives against Gram-positive bacteriaFound significant inhibition of bacterial growth, suggesting potential for new antibiotics
Anticancer ResearchEvaluated the effects of thiazine compounds on cancer cell linesDemonstrated apoptosis induction in cancer cells, indicating promising anticancer activity
Neuroprotective EffectsAssessed the impact of thiazine derivatives on neuronal survivalShowed reduced oxidative stress and improved cell viability in models of neurodegeneration

Mechanism of Action

The mechanism of action of 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their function. The thiazine ring can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s structural analogs primarily differ in substituents on the phenyl ring, thiazine ring, or the amino linkage. These variations influence physicochemical properties (e.g., logP, solubility) and biological activity. Key analogs include:

Table 1: Structural Comparison of 4-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol and Analogs
Compound Name/Identifier Substituents on Phenyl Ring Thiazine Ring Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications
4-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol (Target) 3,5-dimethylphenol Unmodified dihydrothiazine C₁₁H₁₃N₂OS 227.30 Phenol group enhances hydrophilicity
tert-Butyl (S)-(4-(5-((Bicyclo[1.1.1]pentan-1-ylamino)methyl)-2,4-difluorophenyl)-...) (5i) 2,4-difluoro, bicyclopentyl Methyl group at C4 C₂₄H₂₈F₂N₄O₂S 490.57 High steric bulk; BACE1 inhibitor candidate (yield: 31%)
4-(2-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine 2-chlorophenyl Unmodified dihydrothiazine C₁₀H₁₁ClN₂S 226.73 Chlorine increases lipophilicity
N-[(4-Chlorophenyl)methyl]-5,6-dihydro-4H-1,3-thiazin-2-amine 4-chlorobenzyl Unmodified dihydrothiazine C₁₁H₁₃ClN₂S 240.75 Benzyl group enhances membrane permeability
(4S)-4-(2,4-Difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine 2,4-difluorophenyl Methyl group at C4 C₁₁H₁₂F₂N₂S 242.29 Fluorine enhances electronegativity

Crystallographic and Conformational Differences

  • The thiazine ring in 2,3-Diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one adopts a chair conformation with a ketone group at C4, contrasting with the target compound’s amine group. This difference likely alters hydrogen-bonding capacity and ring strain.
  • Substituents like methyl (e.g., 5i) or chlorine (e.g., ) on the phenyl ring influence planarity and π-stacking interactions with biological targets.

Biological Activity

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a thiazine ring fused to a phenolic structure, presents unique properties that may be beneficial in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C10H12N2OS
  • CAS Number: 540771-32-2
  • Molecular Weight: 208.28 g/mol

The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, which may influence its biological activity .

The biological effects of 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol are attributed to its interactions with specific molecular targets:

  • Phenolic Group Interaction: The phenolic group can form hydrogen bonds with proteins, potentially modulating their function.
  • Thiazine Ring Activity: The thiazine component can interact with enzymes and receptors, possibly inhibiting their activity and affecting various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of thiazine compounds exhibit significant antimicrobial properties. For example:

  • Bacterial Inhibition: Studies have shown that thiazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The potential anticancer effects of 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol have been explored in various studies:

  • Cell Proliferation Inhibition: In vitro studies demonstrated that this compound could significantly decrease the proliferation of cancer cell lines such as HT-29 and LS180 at concentrations ranging from 10 to 100 µM. Notably, it was observed that LS180 cells were more sensitive to treatment compared to HT-29 cells .

Anti-inflammatory Effects

Preliminary investigations suggest that thiazine derivatives may possess anti-inflammatory properties. The mechanisms underlying these effects are believed to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Study on Anticancer Activity

In a study assessing the anticancer properties of thiazine derivatives, researchers found that treatment with specific compounds led to cell cycle arrest in the G1 phase in colon cancer cells. This was associated with upregulation of p27 KIP1 and downregulation of cyclin D1 and CDK4 proteins, indicating a potential mechanism for their anti-proliferative action .

In Vivo Studies

Animal models have been employed to further evaluate the anti-inflammatory effects of thiazine derivatives. These studies often measure parameters such as edema reduction and cytokine levels post-treatment to assess efficacy .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityUnique Features
1,3-Thiazine DerivativesAntimicrobial, AnticancerDiverse structural modifications lead to varied activities
Phenolic CompoundsAntioxidantLacks thiazine ring; primarily exhibits antioxidant properties
Other Thiazine DerivativesImmunomodulatoryKnown for broader pharmacological profiles

Q & A

Q. What are the established synthetic routes for 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as condensation between thiazine precursors and aminophenol derivatives. Critical conditions include solvent choice (e.g., dimethylformamide or chloroform), temperature control (60–80°C), and catalysts like triethylamine to facilitate coupling reactions. Monitoring intermediates via thin-layer chromatography (TLC) ensures reaction progression, while recrystallization or column chromatography improves purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure of 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol?

1H-NMR identifies aromatic protons (δ 6.8–7.2 ppm) and thiazine ring protons (δ 3.1–4.3 ppm). 13C-NMR confirms carbonyl and aromatic carbons, while MS (ESI-TOF) provides molecular ion peaks ([M+H]+) and fragmentation patterns. Cross-validation with computational simulations (e.g., DFT) enhances structural accuracy .

Q. What in vitro assays are recommended for initial screening of the compound’s biological activity in antimicrobial or anticancer research?

Use MTT assays for cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) and disk diffusion assays for antimicrobial activity (e.g., E. coli, S. aureus). Dose-response curves (IC50/MIC values) and comparison to reference drugs (e.g., doxorubicin, ciprofloxacin) establish baseline efficacy .

Q. What experimental design considerations are critical for assessing environmental stability of this compound?

Adopt split-plot designs to evaluate abiotic factors (pH, UV exposure) and biotic degradation. Measure hydrolysis rates in aqueous buffers and partition coefficients (log P) to predict environmental mobility. Long-term studies (≥6 months) under controlled conditions simulate real-world persistence .

Advanced Research Questions

Q. How can researchers address contradictory results in the compound’s biological efficacy across cell lines or model organisms?

Perform comparative metabolomics to identify species-specific metabolic pathways affecting activity. Use knockout cell lines to isolate target interactions. Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) .

Q. What strategies optimize synthetic yield while minimizing by-product formation?

Microwave-assisted synthesis reduces reaction time and improves regioselectivity. Solvent screening (e.g., switching from DMF to acetonitrile) may suppress side reactions. Employ DoE (Design of Experiments) to statistically optimize temperature, catalyst loading, and stoichiometry .

Q. Which molecular docking parameters best predict the compound’s interaction with target enzymes or receptors?

Use AutoDock Vina or Glide with flexible ligand docking to account for thiazine ring conformational changes. Prioritize scoring functions (e.g., MM/GBSA) that incorporate solvation effects. Validate predictions with X-ray crystallography or surface plasmon resonance (SPR) .

Q. How does the thiazine ring’s electronic environment influence reactivity in derivatization reactions?

Hammett constants quantify electron-donating/withdrawing effects of substituents on the ring. DFT calculations (e.g., HOMO-LUMO gaps) predict sites for electrophilic/nucleophilic attacks. Experimental validation via HPLC-MS tracks reaction pathways .

Q. What challenges arise in establishing structure-activity relationships (SAR) for derivatives, and how can systematic substituent variation help?

Challenges include overlapping bioactivity signals from multiple functional groups. Systematic variation (e.g., introducing halogens or alkyl chains at specific positions) isolates contributions. Use PCA (Principal Component Analysis) to correlate structural features with activity trends .

Q. How can HPLC-MS/MS quantify trace levels of the compound in environmental samples?

Optimize reverse-phase C18 columns with a gradient of water/acetonitrile (0.1% formic acid). Use MRM (Multiple Reaction Monitoring) for selective ion transitions (e.g., m/z 265 → 153). Validate with spiked samples (recovery rates ≥85%) and limit of detection (LOD) ≤1 ppb .

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